Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Overview
Description
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H10F2O3. It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in the molecule enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Mechanism of Action
Pharmacokinetics
It is known that the compound has a molecular weight of 228.19200, a density of 1.234g/cm3, and a boiling point of 79ºC at 0.02mm . These properties could potentially influence its pharmacokinetic behavior.
Action Environment
It is known that the compound has a flashpoint of 114ºC , which could potentially influence its stability under certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoylacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:
- Ethyl benzoylacetate is dissolved in an anhydrous solvent such as dichloromethane.
- Diethylaminosulfur trifluoride is added dropwise to the solution while maintaining the temperature at around 0°C.
- The reaction mixture is stirred for several hours, allowing the formation of the difluorinated product.
- The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules with enhanced stability and efficacy.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: A fluorinated ester with unique properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-difluoro-3-oxo-3-(4-methylphenyl)propanoate: Similar structure with a methyl group on the phenyl ring.
Uniqueness
This compound stands out due to its specific combination of fluorine atoms and ester functionality, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGVYJJQIYTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400135 | |
Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114701-62-1 | |
Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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